(S)-2,3-Dihydro-5-hydroxy-7-methoxy-2-phenyl-4-benzopyrone is a natural product found in Boesenbergia rotunda, Salvia officinalis, and other organisms with data available.
Pinostrobin
CAS No.: 480-37-5
Cat. No.: VC21344370
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 480-37-5 |
---|---|
Molecular Formula | C16H14O4 |
Molecular Weight | 270.28 g/mol |
IUPAC Name | (2R)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3/t14-/m1/s1 |
Standard InChI Key | ORJDDOBAOGKRJV-CQSZACIVSA-N |
Isomeric SMILES | COC1=CC(=C2C(=O)C[C@@H](OC2=C1)C3=CC=CC=C3)O |
SMILES | COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |
Canonical SMILES | COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |
Chemical Properties and Structure
Pinostrobin, chemically identified as 5-hydroxy-7-methoxyflavanone, is a small flavonoid compound with a molecular formula of C16H14O4 and a molecular weight of 270.28 daltons . It was discovered more than six decades ago in the heartwood of pine (Pinus strobus) and has since been extensively investigated for its biological properties . The compound is characterized by a flavanone skeleton with specific substitution patterns that contribute to its diverse biological activities and pharmacological potential .
The chemical structure of pinostrobin features electron delocalization capabilities, which significantly contribute to its antioxidant properties and ability to neutralize free radicals . These structural characteristics allow pinostrobin to interact with various molecular targets in biological systems, explaining its wide range of therapeutic effects. Chiral differences in the chemical structure of pinostrobin result in significant pharmacodynamic variations, which impact its therapeutic efficacy across different biological contexts .
Physical and Chemical Characteristics
The following table presents the key physical and chemical properties of pinostrobin:
Property | Value |
---|---|
Chemical Name | 5-hydroxy-7-methoxyflavanone |
Common Name | Pinostrobin |
Molecular Formula | C16H14O4 |
Molecular Weight | 270.28 daltons |
Melting Point | 99-101°C |
LogP | 3.10730 |
PSA | 55.76000 |
Hazard Codes | Xi: Irritant |
Pinostrobin is primarily metabolized by glucuronidation via nonrenal routes and demonstrates higher concentrations in the liver and gastrointestinal tract compared to other tissues . This compound generally exhibits short half-lives and relatively low bioavailability, presenting challenges for its development as a therapeutic agent that need to be addressed through formulation strategies .
Natural Sources
Pinostrobin is widely distributed in nature and has been isolated from various plant sources with traditional medicinal uses. Understanding these natural reservoirs provides insights into potential sustainable sources for pinostrobin extraction and applications in pharmaceutical development.
The compound is particularly abundant in fingerroot (Boesenbergia rotunda), where it stands as the most prevalent flavonoid constituent . This tropical plant has a long history of use in traditional medicine across Southeast Asia for various ailments including inflammation and infections. Additionally, pinostrobin has been identified as a significant component in Carya cathayensis leaves and propolis, a resinous mixture produced by honey bees .
These natural sources have been traditionally utilized in various cultures for their medicinal properties, which can be attributed in part to their pinostrobin content. The presence of pinostrobin in these botanicals contributes to their therapeutic efficacy in traditional medicine systems, providing a foundation for modern pharmacological investigations of this compound .
Pharmacological Activities
Anticancer Properties
Pinostrobin has demonstrated significant anticancer activities across multiple studies, with particularly notable effects against leukemia. Research has shown that pinostrobin reduces cell viability and induces apoptosis in acute leukemia cells through both intrinsic and extrinsic pathways . This dual mechanism of action represents a significant advantage in cancer therapeutics, as it potentially reduces the likelihood of resistance development.
A critical molecular mechanism through which pinostrobin exerts its anti-leukemic effects involves the regulation of microRNAs, particularly miR-181b-5p . Studies have revealed that pinostrobin treatment reduces miR-181b-5p levels, which subsequently triggers the activation of ataxia-telangiectasia mutated kinase (ATM), a key p53 activator that responds to DNA damage-induced apoptosis . This cascade ultimately results in cellular apoptosis in leukemia cells, highlighting a novel mechanism through which pinostrobin might be developed as an anticancer agent.
Further investigations into pinostrobin's anticancer mechanisms have revealed that it affects the Wnt/β-catenin signaling pathway by inhibiting miR-410-5p, increasing β-catenin degradation, and enhancing SFRP5 expression . Additionally, pinostrobin increases expression of pro-apoptotic proteins (Bax, caspase-3, BAK) while decreasing anti-apoptotic proteins (BCL-2, BCL-W, MCL-1) . This comprehensive modulation of apoptotic regulators represents a multifaceted approach to cancer cell elimination.
Anti-inflammatory Effects
Pinostrobin exhibits significant anti-inflammatory properties through various mechanisms that target key inflammatory mediators and pathways. The compound directly binds to the hydrophobic pocket of myeloid differentiation protein-2 (MD2) and toll-like receptor 4 (TLR4), effectively inhibiting lipopolysaccharide (LPS)-induced inflammatory responses . This interaction prevents the activation of nuclear factor-kappa B (NF-κB) and subsequent expression of pro-inflammatory factors.
Research has demonstrated that pinostrobin inhibits the expression of crucial inflammatory mediators including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin 12 (IL-12), and tumor necrosis factor α (TNF-α) in macrophages . Additionally, pinostrobin reduces levels of TNF-α and interleukin-1β (IL-1β) in LPS-stimulated cells and animal inflammation models, further confirming its anti-inflammatory potential .
The biological activity of pinostrobin is largely attributed to its antioxidant effects, generated by the compound's ability to delocalize electrons in its structure . Free radicals can activate transcription factors that induce cytokines and other molecules responsible for inflammatory processes. By neutralizing these free radicals, pinostrobin indirectly suppresses inflammatory signaling cascades. Some studies have also shown that flavonoids like pinostrobin exhibit analgesic activity through the inhibition of cytokines, prostaglandins, and nitric oxide radicals .
Antimicrobial Activities
Pinostrobin demonstrates impressive broad-spectrum antimicrobial activities against various pathogens, making it a promising candidate for developing novel antimicrobial agents. The compound's antimicrobial properties can be categorized into antiviral, antibacterial, antifungal, and antiparasitic effects.
Antiviral Effects
Pinostrobin exhibits significant antiviral properties against multiple viral pathogens. Studies have shown that pinostrobin binds to the glycoprotein gD of Herpes Simplex Virus-1 (HSV-1), inhibiting the contact between gD and cell surface receptors, thereby preventing viral adsorption . Additionally, pinostrobin inhibits the protein expression of gD and infected-cell protein 27 (ICP27), thereby blocking HSV-1 replication . The compound also demonstrates inhibitory effects on HSV-1 DNA polymerase and DNA synthesis, further contributing to its antiviral efficacy .
Beyond HSV-1, pinostrobin has shown activity against human coronavirus OC43 (HCoV-OC43). Research indicates that pinostrobin inhibits the proliferation of HCoV-OC43 in human ileocecal colorectal adenocarcinoma cells by inhibiting the AHR/CYP1A1 pathway and increasing prostaglandin E2 (PGE2) levels . This broad spectrum of antiviral activity positions pinostrobin as a potential candidate for developing antiviral therapeutics.
Antibacterial and Antifungal Effects
Pinostrobin demonstrates significant activity against multiple bacterial species including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus, and Helicobacter pylori . The antibacterial properties of pinostrobin partially result from its ability to reduce efflux pump activity and inhibit biofilm formation . These mechanisms are particularly important in addressing bacterial resistance to conventional antibiotics.
Furthermore, pinostrobin exhibits synergistic effects with established antibiotics. Research has shown that pinostrobin synergizes with ciprofloxacin to resist pellicle formation and reduce the minimum effective concentration of ciprofloxacin . This synergistic activity suggests potential applications of pinostrobin as an adjuvant to enhance the efficacy of existing antibiotics.
Regarding antifungal properties, pinostrobin reduces ALS3 mRNA levels in Candida albicans, resulting in decreased invasion and reduced hydrophobicity of the biofilm . Additionally, pinostrobin inhibits yeast growth by reducing the activity of the protein kinase Swe1 in a Ca2+-dependent manner . These findings highlight pinostrobin's potential in developing novel antifungal agents.
Antiparasitic Effects
Beyond its antiviral, antibacterial, and antifungal activities, pinostrobin also demonstrates antiparasitic effects. Research has shown that pinostrobin is effective against Giardia and relieves symptoms caused by Leishmania and Trypanosoma americanum infections . This broad-spectrum antiparasitic activity further enhances the therapeutic potential of pinostrobin, particularly for regions where parasitic infections are prevalent.
Lipid Metabolism
Pinostrobin demonstrates significant effects on lipid metabolism, offering potential applications in the management of lipid-related disorders. Studies have shown that pinostrobin reduces triglyceride (TG) levels in C3H10T1/2 mouse embryonic mesenchymal stem cells and inhibits adipogenic differentiation . The compound achieves this by inhibiting the expression of key adipogenic transcription factors including peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα), which play decisive roles in adipogenic differentiation .
Additionally, pinostrobin down-regulates the expression of fatty acid binding protein 4 (FABP4), a marker of adipogenic differentiation . These effects collectively result in reduced lipid droplet formation and adipogenic differentiation, potentially through the regulation of the MAPK and AKT signaling pathways .
A particularly significant finding regarding pinostrobin's effects on lipid metabolism is its impact on proprotein convertase subtilisin/kexin type 9 (PCSK9), a promising target for lipid-lowering drugs . Research has shown that pinostrobin promotes the competitive binding of FoxO3a to the promoter of PCSK9 by upregulating FoxO3a protein levels in hepatocytes . This interaction reduces PCSK9 transcription and ultimately increases the protein levels of low-density lipoprotein receptor (LDLR) and enhances LDL uptake in hepatocytes . This mechanism positions pinostrobin as a potential natural compound for managing dyslipidemia.
Protective Effects on Organs
Reproductive System Protection
Pinostrobin exhibits notable protective effects on the reproductive system, particularly on testicular tissues. Research has demonstrated that pinostrobin increases the activities of critical antioxidant enzymes including glutathione reductase (GSR), glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase (CAT), while simultaneously decreasing the levels of malondialdehyde (MDA) and reactive oxygen species (ROS) in experimental models .
The compound also positively influences hormonal balance in the reproductive system. Studies show that pinostrobin increases luteinizing hormone (LH), plasma testosterone, follicle-stimulating hormone (FSH) concentration, and testicular steroidogenic enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD), steroidogenic acute regulatory protein (STAR), and 3β-hydroxysteroid dehydrogenase (3β-HSD) . These effects collectively contribute to maintaining reproductive health and function.
Furthermore, pinostrobin demonstrates anti-apoptotic effects in reproductive tissues by reducing pro-apoptotic markers Bax and caspase-3 while upregulating the anti-apoptotic marker Bcl-2 . This protective mechanism helps prevent cellular damage and death in reproductive organs. In experimental models, pinostrobin has been shown to alleviate polystyrene microparticles (PS-MPs)-induced histomorphometric changes in testicular tissues and reduce morphological abnormalities in sperm, while also preventing reductions in epididymal sperm count and sperm motility .
Molecular Mechanisms of Action
Pinostrobin exerts its diverse pharmacological effects through multiple molecular mechanisms that collectively contribute to its therapeutic potential. Understanding these mechanisms provides insights into the compound's versatility and guides future research and development efforts.
Regulation of MicroRNAs
A significant molecular mechanism through which pinostrobin exerts its anticancer effects involves the regulation of microRNAs. Research has shown that in pinostrobin-treated leukemia cells, miR-181b-5p levels are reduced, which triggers the activation of ataxia-telangiectasia mutated (ATM) kinase, ultimately leading to cellular apoptosis . This interaction between pinostrobin and microRNA regulation represents a novel mechanism that could be exploited for developing targeted cancer therapeutics.
Modulation of Signaling Pathways
Pinostrobin influences multiple signaling pathways that regulate cellular processes including proliferation, differentiation, and apoptosis. The compound inhibits the Wnt/β-catenin signaling pathway by affecting miR-410-5p expression, which has significant implications for cancer development and progression . Additionally, pinostrobin regulates the MAPK and AKT signaling pathways, contributing to its effects on adipogenic differentiation and lipid metabolism .
In its antiviral activity, pinostrobin affects the AHR/CYP1A1 pathway, which plays a role in immune regulation and viral replication . Furthermore, pinostrobin modulates the cAMP-CREB-MITF signaling axis in melanogenesis inhibition, suggesting potential applications in disorders involving pigmentation . These diverse effects on signaling pathways highlight the multifaceted nature of pinostrobin's biological activities.
Protein Interactions and Gene Expression Regulation
Pinostrobin interacts with various proteins to exert its pharmacological effects. The compound binds to the hydrophobic pocket of myeloid differentiation protein-2 (MD2) and toll-like receptor 4 (TLR4), inhibiting lipopolysaccharide (LPS)-induced inflammatory responses . In its antiviral activity, pinostrobin binds to the glycoprotein gD of HSV-1, inhibiting viral adsorption .
Regarding gene expression regulation, pinostrobin upregulates FOXO3a expression and nuclear translocation, which has implications for various cellular processes including stress resistance and longevity . The compound affects the expression of cell cycle regulators, upregulating cyclin-dependent kinase inhibitors p21Waf1/Cip1 and p27Kip1 while reducing cyclin E1 expression, resulting in cell cycle arrest at the G1 phase . Additionally, pinostrobin modulates the expression of apoptosis-related proteins, increasing pro-apoptotic factors (Bax, caspase-3, BAK) while decreasing anti-apoptotic proteins (BCL-2, BCL-W, MCL-1) .
Limitations and Future Research Directions
Despite its promising pharmacological properties, several limitations regarding pinostrobin need to be addressed to realize its full therapeutic potential. Understanding these limitations guides future research directions aimed at enhancing the compound's efficacy and practical applications.
Pharmacokinetic Challenges
A significant limitation of pinostrobin is its unfavorable pharmacokinetic profile. The compound generally has short half-lives and low bioavailability, being mainly metabolized by glucuronidation via nonrenal routes . These characteristics present challenges for developing pinostrobin as a therapeutic agent, as they may limit its effectiveness in vivo despite promising in vitro activities.
Future research should focus on developing novel formulation strategies to enhance pinostrobin's bioavailability and extend its half-life. Approaches such as nanoencapsulation, lipid-based delivery systems, or structural modifications that preserve activity while improving pharmacokinetic properties could be explored to address these challenges.
Dose-Effect Relationships
Current research suggests that some effects of pinostrobin, such as dermal anti-inflammatory activity, appear to be relatively low in magnitude . This raises questions about the optimal dosage required for therapeutic efficacy across different applications. Comprehensive dose-response studies are needed to establish effective concentrations for various therapeutic applications while ensuring safety.
Further investigations should systematically evaluate the dose-effect relationships of pinostrobin across its range of biological activities. Such studies would provide valuable information for rational dosage design in potential clinical applications and help identify the therapeutic windows for different indications.
Clinical Translation
While preclinical studies have demonstrated various promising properties of pinostrobin, translation to clinical applications requires additional research. This includes comprehensive toxicity studies, formulation development, and eventually clinical trials to evaluate efficacy and safety in humans. The multifunctional nature of pinostrobin, while advantageous in targeting complex diseases with multiple pathological mechanisms, also necessitates careful evaluation of potential interactions with other medications and physiological processes.
Future research should prioritize well-designed preclinical and eventually clinical studies to validate pinostrobin's therapeutic potential in humans. Identification of specific patient populations that might benefit most from pinostrobin-based therapies would also facilitate targeted clinical development.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume